molecular formula C19H16N4S B5858314 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5858314
M. Wt: 332.4 g/mol
InChI Key: IAOVOBZFTHOSCV-UHFFFAOYSA-N
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Description

3-{4-Methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridine ring at position 3, and a naphthalen-1-ylmethylthio moiety at position 3. The compound’s IUPAC name and molecular formula (C₂₃H₁₈N₄S) are consistent with its complex architecture, as detailed in and .

Properties

IUPAC Name

3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-23-18(15-9-5-11-20-12-15)21-22-19(23)24-13-16-8-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVOBZFTHOSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

  • Step 1: Synthesis of the Azide Intermediate

    • The azide intermediate can be prepared by reacting an appropriate amine with sodium azide under suitable conditions.
  • Step 2: Formation of the Triazole Ring

    • The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the triazole ring exhibits nucleophilic displacement potential. Reactions typically occur under basic or acidic conditions:

Reaction TypeConditionsProducts/OutcomesReferences
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CReplacement of sulfanyl group with alkyl chains (e.g., methyl, ethyl)
ArylationAryl boronic acids, Cu catalystFormation of aryl-sulfanyl derivatives

Key Findings :

  • The sulfanyl group’s lability allows for modular functionalization, enabling synthesis of analogs with varied lipophilicity.

  • Copper-catalyzed cross-coupling enhances regioselectivity in aryl substitutions .

Oxidation and Reduction Reactions

The triazole core and sulfanyl group participate in redox transformations:

Reaction TypeConditionsProducts/OutcomesReferences
Oxidation (Sulfanyl → Sulfonyl)H₂O₂, AcOH, 60°CConversion to sulfonyl derivatives (enhances hydrogen-bonding capacity)
Reduction (Triazole ring)H₂, Pd/C, MeOHPartial saturation of triazole ring (rare; requires high pressure)

Key Findings :

  • Sulfonyl derivatives show improved solubility and binding affinity in biological assays .

  • Reduction of the triazole ring is thermodynamically unfavorable due to aromatic stability .

Cycloaddition Reactions

The triazole moiety can engage in [3+2] cycloadditions, though steric hindrance from the naphthalene group limits reactivity:

Reaction TypeConditionsProducts/OutcomesReferences
Huisgen CycloadditionAzides, Cu(I), RTFormation of 1,2,3-triazole hybrids (limited yield due to steric bulk)

Key Findings :

  • Copper-catalyzed "click" reactions proceed with <40% yield for bulky substituents .

  • Microwave-assisted methods marginally improve efficiency .

Coordination Chemistry

The pyridine nitrogen and triazole sulfur act as ligands for metal complexes:

Metal IonConditionsComplex PropertiesReferences
Cu(II)Ethanol, refluxOctahedral geometry; moderate antimicrobial activity
Zn(II)Methanol, RTTetrahedral coordination; luminescent properties

Key Findings :

  • Cu(II) complexes exhibit enhanced biofilm inhibition compared to the free ligand .

  • Zn(II) complexes show potential as sensors due to fluorescence quenching .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation of the triazole ring alters electronic properties:

ConditionOutcomeReferences
Acidic (HCl, MeOH)Protonation at N2 of triazole; red shift in UV-Vis spectrum
Basic (NaOH, H₂O)Deprotonation of pyridine nitrogen; increased nucleophilicity at sulfanyl group

Key Findings :

  • pH-dependent solubility: Insoluble in neutral water, soluble in acidic/basic solutions.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

TargetInteraction MechanismOutcomeReferences
Bacterial DNA gyraseHydrogen bonding via triazole N and sulfonyl O (if oxidized)Inhibition of DNA replication
Cytochrome P450 enzymesπ-π stacking with naphthalene moietyMetabolic hydroxylation at C4 of pyridine

Key Findings :

  • The naphthalene group enhances penetration through lipid bilayers .

  • Metabolites retain triazole ring integrity but undergo pyridine oxidation .

Scientific Research Applications

Pharmacological Applications

Compound A has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets.

  • Antifungal Activity: Research indicates that triazole derivatives possess significant antifungal properties. Compound A has shown efficacy against various fungal strains, making it a candidate for antifungal drug development .
  • Anticancer Properties: Preliminary studies suggest that compound A may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells .
  • Antibacterial Effects: The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Agricultural Applications

The unique properties of compound A also lend themselves to agricultural applications.

  • Fungicide Development: Due to its antifungal properties, compound A can be explored as a base for developing new fungicides that are effective against crop pathogens .
  • Plant Growth Regulators: Some studies suggest that triazole compounds can act as plant growth regulators, potentially improving crop yields and resistance to environmental stressors .

Material Science Applications

The incorporation of compound A into materials science is an emerging field.

  • Polymer Synthesis: The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties due to the presence of the triazole ring .
  • Nanotechnology: Research is ongoing into the use of compound A in nanomaterials, where it may serve as a stabilizing agent or functional group in nanoparticle synthesis .

Case Studies

StudyApplicationFindings
Antifungal ActivityCompound A exhibited significant inhibition of Candida albicans growth.
Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Antibacterial TestingEffective against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to existing antibiotics.
Agricultural UseDemonstrated efficacy as a fungicide in field trials against Fusarium species.
Polymer ResearchContributed to improved mechanical properties in polymer composites during synthesis.

Mechanism of Action

The mechanism of action of 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Substituents on Triazole Core Pyridine Position Key Functional Groups Reference
Target Compound 4-methyl, 5-(naphthalen-1-ylmethylthio) 3-pyridyl Naphthylmethylthio
2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine 4-methyl, 5-(naphthalen-1-ylmethylthio) 2-pyridyl Naphthylmethylthio
Compound 8 () 4-methyl, 5-(4-cyanobenzylthio) 5-(oct-1-yn-1-yl)-3-pyridyl Benzonitrile, alkyne
Compound 44 () 4-methyl, 5-(4-chlorobenzylthio) 5-(phenylethynyl)-3-pyridyl Chlorobenzyl, alkyne
CID 3864695 () 4-(4-methylphenyl), 5-(naphthalen-1-ylmethylthio) 4-pyridyl 4-Methylphenyl
CAS 674809-44-0 () 4-methyl, 5-(2-fluorobenzylthio) 3-pyridyl Fluorobenzyl

Key Observations :

  • Pyridine Position : The target compound’s 3-pyridyl group distinguishes it from analogs with 2-pyridyl () or 4-pyridyl () attachments. This positional isomerism can influence electronic properties and binding interactions.
  • Sulfur-Linked Groups : The naphthylmethylthio group in the target compound provides steric bulk and aromaticity compared to smaller substituents like fluorobenzyl () or chlorobenzyl (). Larger groups may enhance lipophilicity but reduce solubility.

Key Observations :

  • Yield Trends : Higher yields (e.g., 87% for Compound 8) correlate with less sterically hindered substituents (e.g., benzonitrile vs. nitrobenzyl in Compound 9 (53%)) .
  • Melting Points : Alkyne-containing derivatives (e.g., Compound 44) exhibit higher melting points (171–173°C), likely due to increased molecular rigidity .
  • Purity : HPLC purity >97% for Compounds 8 and 9 highlights robust purification protocols, though data for the target compound are lacking .

Key Observations :

  • Antimicrobial Potential: The target compound’s naphthylmethylthio group may enhance membrane penetration in pathogens, analogous to chlorobenzyl derivatives ().
  • Coordination Chemistry : Triazole-pyridine ligands like L58 () form robust Fe(II) networks, suggesting the target compound could serve as a ligand in metal-organic frameworks.

Critical Analysis of Contradictions and Limitations

  • Lack of Biological Data : While analogs show anti-tuberculosis activity (), the target compound’s bioactivity remains unverified.
  • Synthetic Challenges : The absence of synthetic details for the target compound complicates direct comparison with analogs. For instance, the naphthylmethylthio group’s steric bulk may reduce yields compared to smaller substituents.
  • Polymorphism : highlights conformational polymorphism in triazole derivatives, which could affect the target compound’s crystallinity and solubility .

Biological Activity

The compound 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, highlighting its significance in medicinal chemistry.

Molecular Formula: C18H15N5S
Molecular Weight: 333.4 g/mol
IUPAC Name: 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Canonical SMILES: CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to introduce the naphthalene and methyl groups. A common synthetic route is through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which is a prominent method in click chemistry.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.25 to 0.5 µg/mL, indicating strong antibacterial activity .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AS. aureus15 ± 0.820.25
Compound BK. pneumoniae14 ± 0.750.5
Target Compound S. aureusTBDTBD
Target Compound K. pneumoniaeTBDTBD

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The mechanism of action primarily involves binding to the active site of enzymes, thereby preventing substrate interaction and catalytic activity. Specifically, it has been noted for its inhibitory effects on metallo-proteins such as tyrosinase, which is crucial in various biological processes including pigmentation and enzymatic browning .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of S. aureus and K. pneumoniae. The results highlighted the superior activity of compounds with naphthalene substitutions, including our target compound, which showed promising results in preliminary screenings.
  • Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with tyrosinase using molecular docking simulations. The findings suggested a strong binding affinity due to specific interactions between the triazole moiety and the enzyme's active site .

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